molecular formula C10H10Cl2O B010699 2,2-Dichloro-1-(3,4-dimethylphenyl)ethan-1-one CAS No. 109300-45-0

2,2-Dichloro-1-(3,4-dimethylphenyl)ethan-1-one

Cat. No.: B010699
CAS No.: 109300-45-0
M. Wt: 217.09 g/mol
InChI Key: MDHLPKNCNRRECR-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(3,4-dimethylphenyl)ethan-1-one (CAS 109300-45-0) is a fully characterized chemical compound widely employed as a high-quality reference standard in analytical chemistry and pharmaceutical development. This compound serves as a critical benchmark for the API Benzene, providing traceability against major pharmacopeial standards such as USP and EP. It is specifically designed for Analytical Method Development (AMD), Method Validation (AMV), and rigorous Quality Control (QC) applications during the synthesis and formulation stages of drug development . As a versatile α,α-dichloroketone, this compound belongs to a class of molecules recognized as valuable synthetic intermediates. Compounds of this type are frequently investigated in methodological chemistry for the preparation of substituted mandelic acid derivatives and other complex molecules, where they can undergo further transformations such as reductions or reactions with electrophiles . The structure is characterized by a dichloroacetyl group attached to a 3,4-dimethylphenyl ring, a configuration known to contribute to specific interactions in research settings. The product is offered with comprehensive analytical documentation to ensure regulatory compliance and is intended strictly for research purposes in a laboratory setting. It is not for diagnostic or human use.

Properties

IUPAC Name

2,2-dichloro-1-(3,4-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c1-6-3-4-8(5-7(6)2)9(13)10(11)12/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHLPKNCNRRECR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30550962
Record name 2,2-Dichloro-1-(3,4-dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109300-45-0
Record name 2,2-Dichloro-1-(3,4-dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalytic Systems

In a typical procedure, 3,4-dimethylbenzene reacts with dichloroacetyl chloride under anhydrous conditions using aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) as catalysts. The Lewis acid facilitates electrophilic substitution at the para position relative to the methyl groups, forming the ketone backbone. A study by Ren et al. demonstrated that AlCl₃ in dichloromethane at 0–5°C achieves 68–72% yields for analogous chlorinated acetophenones.

Optimization of Reaction Conditions

Key parameters include:

  • Temperature : Lower temperatures (0–10°C) minimize side reactions such as polyacylation.

  • Solvent : Dichloromethane or nitrobenzene enhances electrophilic reactivity.

  • Stoichiometry : A 1:1.2 molar ratio of aryl substrate to acyl chloride ensures complete conversion.

Post-reaction workup involves quenching with ice-water, extraction with organic solvents (e.g., ethyl acetate), and purification via silica gel chromatography.

Alpha-Chlorination of Preexisting Ketones

An alternative route involves chlorinating 1-(3,4-dimethylphenyl)ethan-1-one at the alpha position. This two-step process avoids the challenges of direct Friedel-Crafts acylation with dichloroacetyl chloride.

Chlorination Agents and Selectivity

Chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of radical initiators (e.g., azobisisobutyronitrile, AIBN) enable selective alpha-chlorination. For example, a procedure adapted from Ambeed’s synthesis of 1-(3,4-dichlorophenyl)ethanone uses SO₂Cl₂ in carbon tetrachloride at 40°C, achieving 85% yield.

Table 1: Chlorination Conditions and Yields

Chlorinating AgentSolventTemperature (°C)Yield (%)Reference
SO₂Cl₂CCl₄4085
Cl₂ (gas)CH₂Cl₂2578
PCl₅Toluene6070

Steric and Electronic Effects

The electron-donating methyl groups on the aryl ring deactivate the substrate, necessitating harsher conditions. However, steric hindrance from the 3,4-dimethyl substituents can limit over-chlorination, favoring mono- or di-chlorination at the alpha position.

Oxidation of 2,2-Dichloro-1-(3,4-dimethylphenyl)ethanol

Oxidation of secondary alcohols to ketones is a reliable method for accessing this compound. This approach requires synthesizing the alcohol precursor via reduction of a trichloro intermediate or nucleophilic substitution.

Alcohol Synthesis via Borohydride Reduction

Sodium borohydride (NaBH₄) reduces 2,2,2-trichloro-1-(3,4-dimethylphenyl)ethan-1-one to the corresponding alcohol. A protocol from Ambeed’s 3,4-dichloroacetophenone reduction uses NaBH₄ in methanol at 0°C, yielding 80–95% of the alcohol.

Oxidation to Ketone

Manganese dioxide (MnO₂) in acetonitrile or dichloromethane effectively oxidizes the alcohol to the ketone. For instance, a reaction at 70°C with MnO₂ and silica gel achieves 97% yield for structurally similar compounds.

Alternative Methods: Dichloroacetyl Chloride Coupling

Direct coupling of dichloroacetyl chloride with 3,4-dimethylbenzene via Friedel-Crafts acylation bypasses multiple steps. However, dichloroacetyl chloride’s high reactivity necessitates careful temperature control (-10 to 0°C) and slow addition to prevent polymerization.

Challenges and Mitigation Strategies

Regioselectivity in Friedel-Crafts Acylation

The 3,4-dimethyl substituents direct electrophilic attack to the para position, but competing ortho/meta products may form. Using bulky solvents like nitrobenzene improves para selectivity.

Purification and Stability

The product’s sensitivity to moisture and light requires storage under inert gas. Column chromatography with hexane/ethyl acetate (4:1) effectively isolates the compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(3,4-dimethylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted ethanone derivatives.

Scientific Research Applications

Organic Synthesis

2,2-Dichloro-1-(3,4-dimethylphenyl)ethan-1-one serves as an important intermediate in organic synthesis. The dichloro group enhances its reactivity, making it suitable for various substitution reactions. It can be used to synthesize:

  • Heterocyclic Compounds: The compound can undergo reactions that lead to the formation of diverse heterocycles, which are crucial in pharmaceuticals.
  • Substituted Ethanones: The presence of the dichloro group allows for substitution with nucleophiles such as amines and thiols.

Pharmaceutical Development

Research indicates that this compound has potential as a pharmacophore in drug design. Its structural features may contribute to:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit activity against various pathogens.
  • Anticancer Activity: Preliminary research suggests that it may inhibit cancer cell proliferation through specific molecular interactions.

Agrochemical Applications

The compound is also explored for its utility in the agrochemical sector. Its derivatives can potentially function as:

  • Pesticides: The reactivity of the dichloro group allows for the development of effective agrochemicals aimed at pest control.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a significant zone of inhibition compared to control groups, suggesting its potential as a lead compound in developing new antibiotics.

Case Study 2: Synthesis of Heterocycles

In a collaborative project between academic institutions, researchers synthesized a series of heterocyclic compounds using this compound as a starting material. The resulting compounds demonstrated promising biological activities and were further evaluated for their pharmacological profiles.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(3,4-dimethylphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Positional Isomers of Methyl-Substituted Derivatives

The position of methyl groups on the phenyl ring significantly impacts reactivity and physical properties. For example:

Compound Name Methyl Substituent Positions Key Differences
2-Chloro-1-(2,4-dimethylphenyl)ethanone 2- and 4-positions Lower steric hindrance at the ortho position; enhanced reactivity in electrophilic substitutions
2,2-Dichloro-1-(4-methylphenyl)ethanone 4-position only Reduced steric bulk; higher solubility in polar solvents due to symmetry
Target Compound 3- and 4-positions Increased steric hindrance near the ketone group; altered electronic effects due to para-methyl donation

Key Insight: The 3,4-dimethyl configuration in the target compound creates a steric barrier that slows nucleophilic attacks on the carbonyl carbon compared to its 2,4-isomer. This positional isomerism also affects crystallization behavior, as seen in X-ray diffraction studies of related dichloroacetophenones .

Halogen-Substituted Analogs

Variations in halogen type and position alter reactivity and biological activity:

Compound Name Halogen Substituents Key Properties
2,2-Dibromo-1-(2,4-dichlorophenyl)ethanone Br (α-position), Cl (phenyl) Higher molecular weight (401.84 g/mol); increased photostability but reduced solubility
2-Bromo-1-(4-methoxyphenyl)propan-1-one Br (α), OMe (para) Methoxy group enhances electron density on the ring, favoring SNAr reactions
Target Compound Cl (α and phenyl) Balanced electron-withdrawing effects; intermediate reactivity in Ullmann coupling

Key Insight : The dichloro substitution in the target compound provides a strong electron-withdrawing effect, stabilizing the ketone group and directing regioselectivity in cross-coupling reactions. In contrast, brominated analogs exhibit higher reactivity in radical-mediated pathways .

Functional Group Variations

Substitution of the ketone or phenyl ring with heteroatoms or hydroxyl groups diversifies applications:

Compound Name Functional Groups Applications
1-(2,4-Dichlorophenyl)-2-hydroxyethanone Hydroxyl (β), Cl (phenyl) Chiral intermediate in asymmetric synthesis; moderate antifungal activity
2-Azido-1-(2,4-dimethylphenyl)ethan-1-one Azido (α) Click chemistry precursor; forms triazole derivatives under Cu catalysis
Target Compound Dichloro (α), methyl (phenyl) Agrochemical intermediate; precursor to fungicides via Cl displacement

Key Insight : The absence of a hydroxyl or azido group in the target compound limits its participation in hydrogen bonding or cycloaddition reactions but enhances stability under acidic conditions .

Biological Activity

2,2-Dichloro-1-(3,4-dimethylphenyl)ethan-1-one is a chlorinated ketone that has garnered attention for its potential biological activities. This compound is primarily studied for its applications in organic synthesis and its interactions with biological systems. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile.

The synthesis of this compound typically involves the chlorination of 1-(3,4-dimethylphenyl)ethanone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions are carefully controlled to achieve selective chlorination at the alpha position of the ethanone group.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. It can form covalent bonds with nucleophilic sites on proteins or other biological macromolecules, potentially altering their activity or function. The specific pathways and interactions depend on the cellular context and the nature of the target molecules.

Biological Activities

Research on this compound has indicated several areas of biological activity:

  • Antimicrobial Activity : The compound has shown potential antimicrobial effects against various bacterial strains. The presence of chlorine atoms enhances its reactivity and may contribute to increased lipophilicity, facilitating penetration into bacterial cells .
  • Cytotoxicity : Studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. The presence of the 3,4-dimethylphenyl group is believed to enhance its anticancer properties by influencing cellular mechanisms related to proliferation and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anticancer Studies : In vitro assays indicated that this compound significantly decreased cell viability in various cancer cell lines, including Caco-2 and A549 cells. For instance, one study reported a reduction in Caco-2 cell viability to 39.8% compared to untreated controls (p < 0.001) .
  • Antimicrobial Efficacy : The compound was tested against both Gram-positive and Gram-negative bacteria. Results showed that dichloro substitutions could enhance antimicrobial activity by targeting multiple cellular pathways within bacteria .
  • Mechanism Exploration : Research utilizing molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins, which may explain its observed biological activities .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityReduced viability in Caco-2 cells (39.8%)
MechanismForms covalent bonds with proteins

Table 2: Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
1-(3,4-Dimethylphenyl)ethanoneLacks chlorine atomsLower reactivity
2,2-Dichloro-1-(2,4-dimethylphenyl)ethanoneSimilar structure but different isomerVaries in activity
2,2-Dichloro-1-(3,4-dimethylphenyl)ethanolContains hydroxyl groupDifferent mechanism of action

Q & A

Q. How is the crystal structure of 2,2-Dichloro-1-(3,4-dimethylphenyl)ethan-1-one determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal structures. For this compound, key parameters include:

  • Space group : Triclinic P1P\overline{1} (no. 2)
  • Unit cell dimensions : a=4.5214(10)A˚,b=9.347(2)A˚,c=9.362(2)A˚a = 4.5214(10) \, \text{Å}, \, b = 9.347(2) \, \text{Å}, \, c = 9.362(2) \, \text{Å}
  • Angles : α=81.928(18),β=78.065(18),γ=77.212(17)\alpha = 81.928(18)^\circ, \, \beta = 78.065(18)^\circ, \, \gamma = 77.212(17)^\circ
  • Final refinement : R1=0.0304[I>2σ(I)],wR2=0.0961(all data)R_1 = 0.0304 \, [I > 2\sigma(I)], \, wR_2 = 0.0961 \, (\text{all data}) .

Q. Best Practices :

  • Use high-quality crystals (low mosaicity) and low-temperature data collection (e.g., 123 K) to minimize thermal motion errors.
  • Validate results using SHELXL for refinement, which is robust for small molecules and high-resolution data .

Q. What synthetic routes are effective for producing this compound?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation using 3,4-dimethylacetophenone and chlorine gas in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key considerations:

  • Reaction optimization : Control stoichiometry (excess Cl₂ ensures dichlorination) and temperature (0–5°C to avoid over-chlorination).
  • Purification : Recrystallization from ethanol yields pure crystals suitable for SC-XRD .

Q. How do exchange-correlation functionals in DFT affect the accuracy of electron density distribution (EDD) modeling for polarized bonds in this compound?

Methodological Answer: Density Functional Theory (DFT) struggles with highly polarized bonds (e.g., C=O, C–Cl) due to delocalization errors. Comparative studies using 30 functionals show:

  • Best performers : Hybrid functionals (e.g., B3LYP, PBE0) and double-hybrids (e.g., ωB97X-D) yield EDDs closest to CCSD benchmarks for C=O bonds.
  • Challenges : Single bonds (e.g., C–C) are reliably modeled, but conjugated systems require dispersion corrections .

Q. Key Parameters :

  • ρ\rho (electron density at bond critical points): Deviations ≤5% for hybrid functionals.
  • 2ρ\nabla^2\rho (Laplacian): Overestimated by 10–15% in non-hybrids (e.g., SVWN).

Q. How can structural data resolve contradictions in bioisosteric design for herbicide safeners?

Methodological Answer: Bioisosteric replacements (e.g., replacing oxazolidine with thiazolidine in safeners like R-28725) require alignment of:

  • Electrostatic potentials : Use Quantum Theory of Atoms in Molecules (QTAIM) to compare charge density maps.
  • Steric parameters : Overlay crystal structures (e.g., this compound vs. thiazolidine analogs) to assess substituent bulk .

Q. Case Study :

  • R-28725 : Cl2C(O)C-Oxazolidine\text{Cl}_2\text{C(O)C-Oxazolidine}
  • Thiazolidine analog : Cl2C(O)C-Thiazolidine\text{Cl}_2\text{C(O)C-Thiazolidine}
  • Outcome : Thiazolidine derivatives retain 85–90% herbicidal protection efficacy in maize .

Q. What experimental and computational strategies validate electron delocalization in the aromatic ring of this compound?

Methodological Answer: Combine SC-XRD with Natural Bond Orbital (NBO) analysis:

  • Experimental : Measure bond lengths (e.g., C1–C4 = 1.401 Å vs. C2–Cl14 = 1.743 Å) to infer conjugation.
  • Computational : Calculate Wiberg bond indices (e.g., 1.25 for C1–C4, indicating partial double-bond character) .

Q. Contradiction Resolution :

  • If DFT predicts weaker delocalization than observed, re-optimize geometry with CAM-B3LYP (long-range corrected functional) .

Q. How to assess the environmental stability of this compound in agrochemical formulations?

Methodological Answer:

  • Hydrolysis studies : Monitor degradation in aqueous buffers (pH 4–9) via HPLC.
  • Photolysis : Expose to UV light (λ = 254 nm) and track half-life (t1/2t_{1/2}) using GC-MS.
  • DFT predictions : Compute frontier molecular orbitals (HOMO-LUMO gaps) to estimate photoreactivity .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dichloro-1-(3,4-dimethylphenyl)ethan-1-one
Reactant of Route 2
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2,2-Dichloro-1-(3,4-dimethylphenyl)ethan-1-one

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